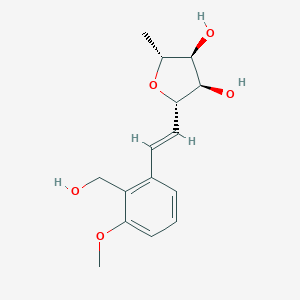

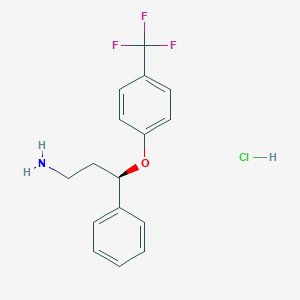

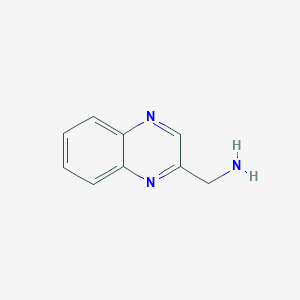

![molecular formula C₁₆H₃₀O₂Si B143389 叔丁基-二甲基-[[(1R,2R,4R,6R)-1-甲基-4-丙-1-烯-2-基-7-氧代双环[4.1.0]庚-2-基]氧基]硅烷 CAS No. 121289-19-8](/img/structure/B143389.png)

叔丁基-二甲基-[[(1R,2R,4R,6R)-1-甲基-4-丙-1-烯-2-基-7-氧代双环[4.1.0]庚-2-基]氧基]硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

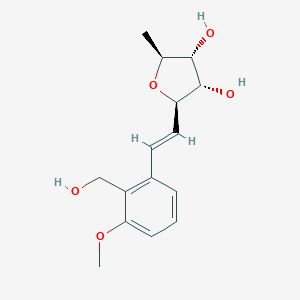

The compound "Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane" is a silicon-based organic molecule that is likely to possess interesting chemical and physical properties due to its complex structure, which includes a bicyclic oxabicycloheptane moiety and tert-butyl-dimethylsilyl groups. This structure suggests potential applications in materials science, particularly in the synthesis of polymers or as a stabilizing agent due to the presence of bulky tert-butyl groups.

Synthesis Analysis

The synthesis of complex silane-based compounds often involves multi-step reactions, including Grignard reactions, hydroxyl-protection reactions, and various forms of addition reactions. For instance, the synthesis of low-activity cationic monomers like tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane is achieved through Grignard reaction followed by hydroxyl-protection reaction . Similarly, the synthesis of silane-based antioxidants involves the condensation reaction using the sol-gel process . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of silane compounds can be characterized using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography . The presence of tert-butyl groups is known to induce steric hindrance, which can significantly affect the molecular geometry and reactivity of the silane compounds. For example, the structure of tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene was studied using these methods, revealing the influence of tert-butyl groups on its structure and NMR spectrum .

Chemical Reactions Analysis

Silane compounds with tert-butyl groups participate in a variety of chemical reactions. These include addition reactions with aldehydes, ketones, and imines , as well as cycloaddition reactions . The steric hindrance provided by tert-butyl groups can affect the reactivity and selectivity of these reactions. For example, the addition of N-tert-butylsulfonyl-α-amido silanes to various electrophiles occurs with high enantiospecificity . The compound may also undergo similar reactions, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are influenced by their molecular structure. The bulky tert-butyl groups can enhance the thermal stability of the compounds, as evidenced by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The stability of these compounds under oxygen atmosphere can be assessed using chemiluminescence and thermogravimetry measurements . Additionally, the presence of tert-butyl groups can lead to the formation of hydrolytically stable derivatives suitable for applications such as gas chromatography .

科学研究应用

环境分解和催化反应

一项研究讨论了在冷等离子体反应器中通过添加氢来分解甲基叔丁基醚 (MTBE),证明了使用射频 (RF) 等离子体反应器分解和将 MTBE(一种相关化合物)转化为甲烷和乙烯等更简单的分子是可行的,突出了在减少污染物方面的环境应用 (Hsieh 等人,2011 年)。

催化氧化和化学合成

对环己烯的可控和选择性催化氧化的研究,产生了包括 7-氧代双环[4.1.0]庚烷在内的多种产物,揭示了化学工业对用于生产各种应用的中间体的合成有价值反应的兴趣 (Cao 等人,2018 年)。

材料科学和木材改性

在材料科学中,使用硅化合物(包括基于有机硅化合物的处理)对木材进行改性,表明此类化学物质在增强木材的尺寸稳定性、耐久性和疏水性方面的效用,表明在建筑和材料保存方面有广泛的应用 (Mai 和 Militz,2004 年)。

燃料系统中的环境和性能影响

火花点火发动机中含氧燃料的概述讨论了使用醚类(如 MTBE)作为辛烷值提升剂的环境和性能优势,强调了叔丁基和二甲基硅烷衍生物在提高燃油效率和减少排放方面的相关性 (Awad 等人,2018 年)。

未来方向

属性

IUPAC Name |

tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2Si/c1-11(2)12-9-13-16(6,17-13)14(10-12)18-19(7,8)15(3,4)5/h12-14H,1,9-10H2,2-8H3/t12-,13-,14-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZZSSGBPRVMNZ-IXYNUQLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2C(O2)(C(C1)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)([C@@H](C1)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463118 |

Source

|

| Record name | tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane | |

CAS RN |

121289-19-8 |

Source

|

| Record name | tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

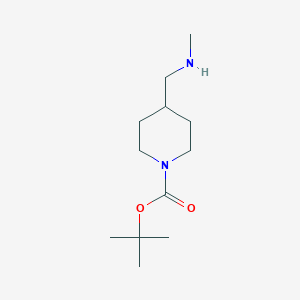

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)